
5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine: is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The unique structure of this compound makes it an interesting subject for scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone or aldehyde. One common method is the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as alumina or zirconia . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free conditions and environmentally friendly catalysts are often employed to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine is used as a building block in the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for the exploration of various chemical modifications and the development of new compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its interactions with biological targets, such as enzymes and receptors. It serves as a model compound to understand the structure-activity relationships of benzodiazepines .
Medicine: The compound’s potential therapeutic applications include its use as an anxiolytic, sedative, and anticonvulsant agent. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other benzodiazepine-based drugs. Its chemical properties make it a valuable starting material for drug development .
Mécanisme D'action
5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. It binds to specific sites on the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The compound’s anxiolytic and sedative effects are primarily mediated through this mechanism .
Comparaison Avec Des Composés Similaires
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine used for its sedative and hypnotic effects.
Pagoclone: A nonbenzodiazepine with anxiolytic properties but a different chemical structure.
Uniqueness: 5-Methyl-2,3-dihydro-1H-1,2-benzodiazepine is unique due to its specific substitution pattern on the benzodiazepine ring. This structural variation can lead to differences in pharmacological activity and receptor binding affinity compared to other benzodiazepines. Its distinct chemical properties make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
54507-51-6 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-6,11-12H,7H2,1H3 |
Clé InChI |
HXRWHSZKQOUGNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCNNC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


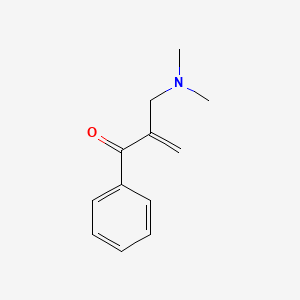
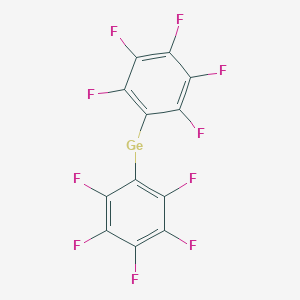
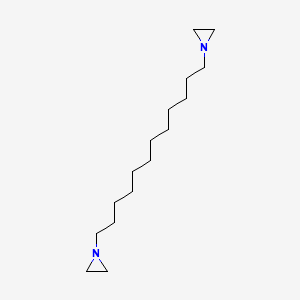
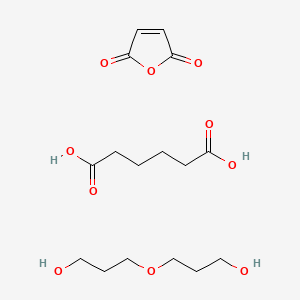
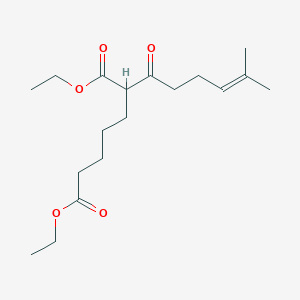

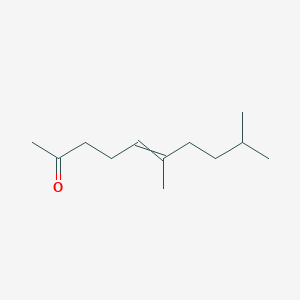
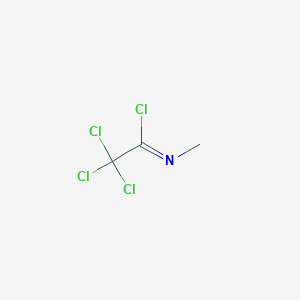

![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
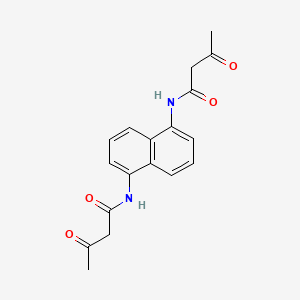
![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

